5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12ClNOS and a molecular weight of 253.75 g/mol . This compound features a chloro-substituted aniline core with a methoxy group and a thiophen-3-ylmethyl substituent, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-methoxyaniline and thiophen-3-ylmethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The thiophen-3-ylmethanol undergoes a nucleophilic substitution reaction with 5-chloro-2-methoxyaniline, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxyaniline: Lacks the thiophen-3-ylmethyl substituent.
2-methoxy-N-(thiophen-3-ylmethyl)aniline: Lacks the chloro substituent.
5-chloro-N-(thiophen-3-ylmethyl)aniline: Lacks the methoxy substituent.
Uniqueness
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both chloro and methoxy groups along with the thiophen-3-ylmethyl substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-15-12-3-2-10(13)6-11(12)14-7-9-4-5-16-8-9/h2-6,8,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYFGSGYKXMSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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